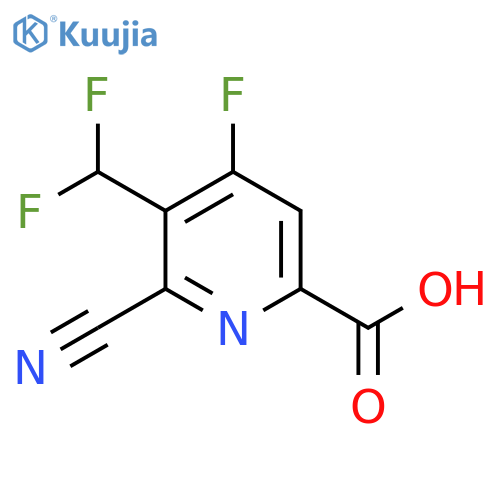

Cas no 1805416-09-4 (2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid)

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid

-

- インチ: 1S/C8H3F3N2O2/c9-3-1-4(8(14)15)13-5(2-12)6(3)7(10)11/h1,7H,(H,14,15)

- InChIKey: SLYPNOZLHBWQRD-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=O)O)N=C(C#N)C=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 302

- トポロジー分子極性表面積: 74

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047150-1g |

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid |

1805416-09-4 | 97% | 1g |

$1,504.90 | 2022-04-01 |

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acidに関する追加情報

Recent Advances in the Study of 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid (CAS: 1805416-09-4)

2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid (CAS: 1805416-09-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.

The compound's structural motif, featuring a cyano group, difluoromethyl group, and a carboxylic acid functionality, makes it a versatile building block for the design of novel pharmaceuticals. A recent study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The researchers utilized 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid to introduce fluorine atoms strategically, enhancing the binding affinity and metabolic stability of the resulting inhibitors. This approach underscores the growing importance of fluorinated compounds in modern drug design.

In addition to its role in kinase inhibitor development, 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid has also been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited promising activity against multidrug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the difluoromethyl group was found to play a critical role in disrupting bacterial cell wall synthesis, suggesting a potential new mechanism of action for combating antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid to improve yield and scalability. A team at the University of Cambridge developed a novel catalytic method that reduces the number of steps required for its synthesis while maintaining high purity. This innovation, detailed in a 2024 Chemical Communications article, could facilitate broader adoption of the compound in industrial and academic research settings.

Looking ahead, the potential applications of 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid extend beyond its current uses. Preliminary data from ongoing studies suggest its utility in the development of PET (Positron Emission Tomography) tracers, leveraging the fluorine atoms for radiolabeling purposes. Furthermore, computational modeling studies have identified this compound as a promising scaffold for targeting protein-protein interactions, opening new avenues for drug discovery in areas such as oncology and neurodegenerative diseases.

In conclusion, 2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid (CAS: 1805416-09-4) represents a multifaceted tool in modern medicinal chemistry. Its unique structural features, combined with recent synthetic and biological breakthroughs, position it as a valuable asset for researchers tackling some of the most pressing challenges in drug development. As investigations into its properties and applications continue, this compound is likely to play an increasingly prominent role in the design of next-generation therapeutics.

1805416-09-4 (2-Cyano-3-(difluoromethyl)-4-fluoropyridine-6-carboxylic acid) 関連製品

- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)

- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)

- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)

- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)

- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)

- 59742-45-9(1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)

- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)

- 1805284-91-6(5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)